molecular formula C₁₅H₁₂D₄BrN₅O₆ B1140495 Brimonidine-d4 D-Tartrate CAS No. 1316758-27-6

Brimonidine-d4 D-Tartrate

Cat. No. B1140495
CAS RN: 1316758-27-6
M. Wt: 446.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Brimonidine Tartrate synthesis involves a sequence of reactions starting from triaminobenzene, which is prepared by reducing 2,4-dinitroaniline. The process includes cyclization, bromination, isothiocyanation, condensation, and finally, salt formation with L-tartaric acid, resulting in Brimonidine Tartrate with an overall yield of 35% (Ge Zong, 2002).

Molecular Structure Analysis

The molecular structure of Brimonidine Tartrate features an imidazole ring, indicative of its classification as an imidazole derivative. This structure is crucial for its activity as a selective alpha-2 adrenergic receptor agonist. The tartrate salt form enhances its solubility and stability, making it suitable for ophthalmic applications. The structure's specific interactions with alpha-2 adrenergic receptors are pivotal for its mechanism of action in reducing intraocular pressure.

Chemical Reactions and Properties

Brimonidine Tartrate's chemical behavior includes its reactivity towards agents that may cause its degradation, such as exposure to high temperatures leading to the formation of impurities like 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene (Vijayakumar Baksam et al., 2021). Its stability under various conditions, including pH and oxidative environments, has been a focus of pharmaceutical research to ensure its effectiveness and safety in formulations.

Physical Properties Analysis

Brimonidine Tartrate's physical properties, such as solubility and stability, are influenced by its molecular structure and the presence of the tartrate salt. These properties are crucial for its formulation into ophthalmic solutions, ensuring proper drug delivery and efficacy. The nanoemulsion and liposome formulations have been explored to enhance its ocular bioavailability and provide sustained release, indicating the importance of physical properties in drug formulation and delivery (Rimple & M. Newton, 2018).

Scientific Research Applications

  • Brimonidine tartrate (BRT) is used for treating glaucoma, with research focusing on improving its ocular delivery. Proniosomal gel-derived niosomes have been developed to enhance ocular bioavailability and residence time, addressing the issues of physical instability, aggregation, and loss of the entrapped drug in traditional niosomes (Eldeeb, Salah, & Ghorab, 2019).

  • A study on the dose response of brimonidine found it effective in reducing intraocular pressure (IOP) in patients with ocular hypertension or glaucoma. Three concentrations of brimonidine significantly reduced IOP compared to placebo (Derick et al., 1997).

  • Research on brimonidine tartrate nanoemulsion aimed to enhance permeability and faster onset of action. The nanoemulsion showed promising results in terms of droplet size, zeta potential, and drug release profile, suggesting potential applications for chronic ocular diseases (Rimple & Newton, 2018).

  • The effectiveness of brimonidine tartrate in lowering intraocular pressure for short- and long-term use has been recognized. However, it's associated with local allergies and contraindications in certain groups due to central nervous system depression risks (Oh, Chen, Vajaranant, & Dikopf, 2018).

  • A study on cubosomes for brimonidine tartrate aimed to improve its ocular bioavailability and prolong its effect in treating glaucoma. The optimized cubosomal formulation demonstrated a sustained release pattern and enhanced corneal permeability (Eldeeb, Salah, & Ghorab, 2019).

Safety and Hazards

When handling Brimonidine-d4 D-Tartrate, one should avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-IQSCRJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.